

Physical and chemical properties of ethyl benzylidenecyanoacetate

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Compound of Interest

Compound Name: Ethyl benzylidenecyanoacetate

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate

Introduction

Ethyl benzylidenecyanoacetate, also known as ethyl (E)-2-cyano-3-phenylacrylate, is an organic compound featuring a phenyl group attached to a carbon-carbon double bond that is conjugated with both a cyano (-CN) and an ethyl ester (-COOC₂H₅) group.[1] This α,β -unsaturated structure imparts significant chemical reactivity, making it a valuable and versatile intermediate in organic synthesis.[1] It is particularly prominent in the Knoevenagel condensation reaction and serves as a key building block for a variety of heterocyclic compounds, some of which exhibit important biological activities.[1][2] This guide provides a detailed overview of its properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Ethyl benzylidenecyanoacetate is a colorless liquid at room temperature.[3] Its core structure consists of a phenyl ring, a cyano group, and an ethyl ester moiety, which dictate its physical characteristics and chemical behavior.

Table 1: Physical and Chemical Properties of **Ethyl Benzylidenecyanoacetate**

Property	Value	Source
Molecular Formula	C₁₂H₁₁NO₂	[1] [4]
Molecular Weight	201.22 g/mol	[1] [4]
CAS Registry Number	2025-40-3	[4]
IUPAC Name	ethyl 2-cyano-3-phenylprop-2-enoate	[4]
Appearance	Colorless liquid	[3]
Melting Point	48-51 °C	[5]
Boiling Point	135–160 °C at 0.35 mmHg	[6]
Density	1.063 g/mL at 25 °C	[7]
Solubility	Slightly soluble in water	[3] [8]

| Topological Polar Surface Area| 50.1 Å² |[\[4\]](#) |

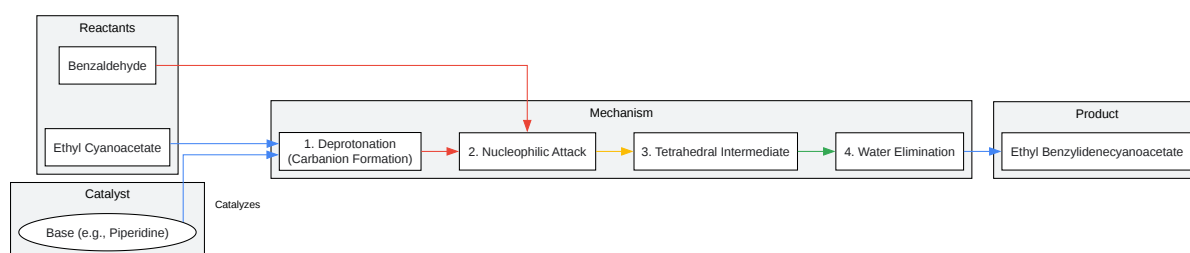
Synthesis and Reactivity

The primary method for synthesizing **ethyl benzylidenecyanoacetate** is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (benzaldehyde) in the presence of a basic catalyst like piperidine.[\[1\]](#)[\[9\]](#) The high acidity of the methylene protons in ethyl cyanoacetate, enhanced by the adjacent cyano and ester groups, drives the reaction.[\[1\]](#)

The reaction mechanism proceeds through several key steps:

- Deprotonation: A base removes a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion.
- Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.
- Intermediate Formation: A tetrahedral intermediate is formed.

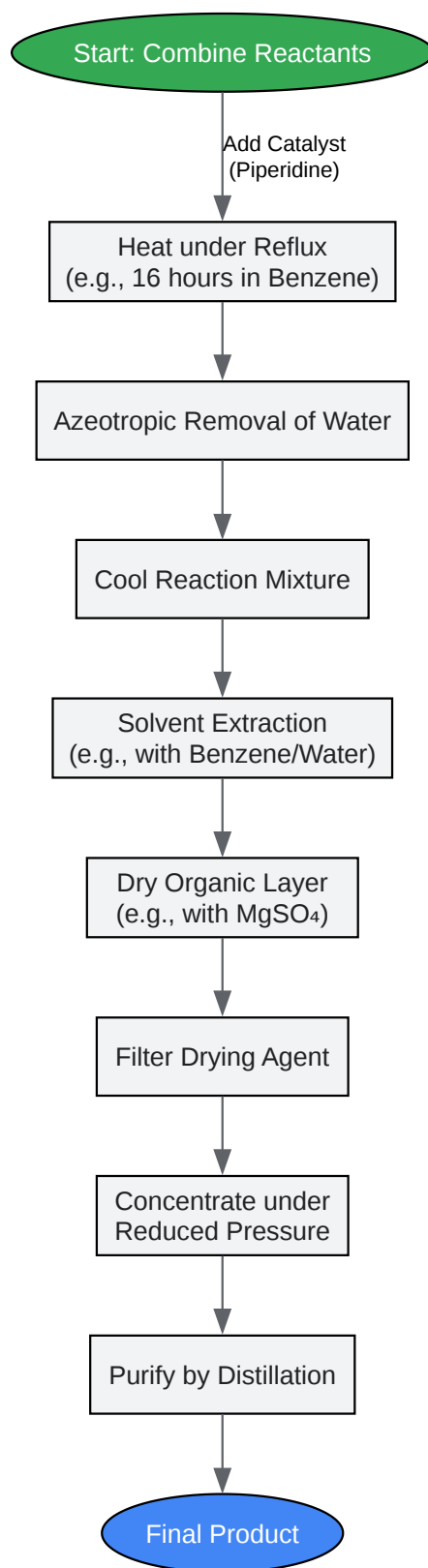
- Dehydration: The intermediate eliminates a molecule of water to form the final carbon-carbon double bond, yielding **ethyl benzylidenecyanoacetate**, predominantly in the E-configuration.[1]



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Caption: Knoevenagel condensation mechanism for synthesis.

Due to its conjugated system and multiple functional groups, **ethyl benzylidenecyanoacetate** is a versatile intermediate for synthesizing various heterocyclic compounds, such as dihydropyridines and thieno[2,3-b]pyridine derivatives, which are explored for their potential biological activities.[1]



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Caption: General experimental workflow for synthesis and purification.

Spectroscopic and Spectrometric Data

The structure and purity of **ethyl benzylidenecyanoacetate** are confirmed using various spectroscopic techniques.

Table 2: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source
8.40	Singlet	1H	Vinylic proton (-C=CH-)	[5]
8.02	Doublet	2H	Aromatic protons (ortho to -CH=C)	[5]
7.50-7.60	Multiplet	3H	Aromatic protons (meta, para)	[5]
4.36-4.41	Quartet	2H	Methylene protons (-O-CH ₂ -CH ₃)	[5]

| 1.41 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |[5] |

Table 3: ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

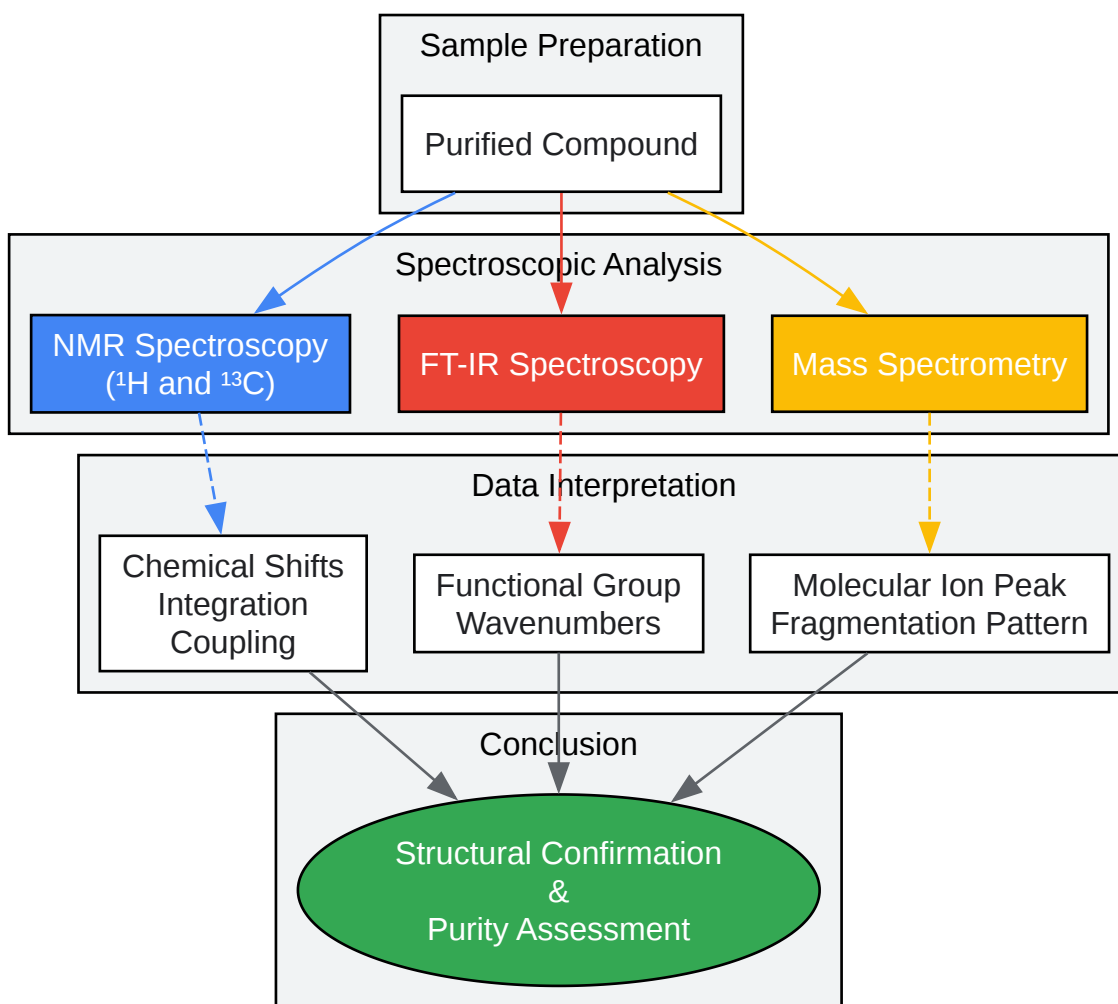
Chemical Shift (δ) ppm	Assignment	Source
162.5	Ester carbonyl carbon (C=O)	[5]
155.1	Vinylic carbon (-C=CH-)	[5]
133.4, 131.5, 131.1, 130.1	Aromatic carbons	[5]
115.5	Cyano carbon (-C \equiv N)	[5]
103.0	Vinylic carbon (-C(CN)-)	[5]
62.8	Methylene carbon (-O-CH ₂ -)	[5]

| 14.2 | Methyl carbon (-CH₃) |[5] |

Table 4: IR and Mass Spectrometry Data

Technique	Key Peaks / Fragments	Interpretation	Source
FT-IR (KBr)	~2220 cm ⁻¹	C≡N (Nitrile) stretching	[5]
	~1716 cm ⁻¹	C=O (Ester carbonyl) stretching	[5]
	~1600 cm ⁻¹	C=C (Aromatic & Vinylic) stretching	[5]

| Mass Spectrometry | m/z 201 | Molecular Ion [M]⁺ |[4] |



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Caption: Logical workflow for spectroscopic analysis.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of **ethyl benzylidenecyanoacetate**.

Synthesis via Knoevenagel Condensation

This protocol is adapted from established procedures for the Knoevenagel condensation.^[1]

- **Apparatus Setup:** Assemble a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus for azeotropic water removal.

- Charging the Flask: To the flask, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of piperidine (e.g., 0.1 eq) and acetic acid (e.g., 0.1 eq) in a suitable solvent such as dry benzene or toluene.[\[1\]](#)
- Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is formed (typically 4-16 hours).[\[1\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Wash the organic solution sequentially with water, dilute HCl (to remove piperidine), and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting crude product by vacuum distillation or recrystallization to obtain pure **ethyl benzylidenecyanoacetate**.[\[6\]](#)

Characterization Protocols

- NMR Spectroscopy:
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).[\[5\]](#)
 - Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[\[10\]](#)

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for all carbon atoms.
- FT-IR Spectroscopy:
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[10\]](#)
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film of the molten compound between salt plates.
 - Data Acquisition: Record a background spectrum (air or pure KBr pellet) and then the sample spectrum. The instrument's software will perform the background subtraction.[\[10\]](#)
- Mass Spectrometry:
 - Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI).
 - Analysis: Introduce a small amount of the sample into the instrument. The resulting mass spectrum will display the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions, which helps confirm the molecular weight and structural components.[\[10\]](#)

Applications in Research and Drug Development

Ethyl benzylidenecyanoacetate and its derivatives are of significant interest to the scientific community, particularly in medicinal chemistry.

- Anticancer Properties: Certain cyanoacrylate derivatives synthesized from this precursor have been evaluated for their anticancer activity against various cell lines, including A549 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).[\[5\]](#)
- Antimicrobial and Anti-inflammatory Effects: The core structure is used to synthesize novel compounds that are screened for potential antimicrobial and anti-inflammatory properties.[\[1\]](#)
- Building Block for Heterocycles: Its role as a versatile building block is crucial in drug discovery programs for creating libraries of heterocyclic compounds for high-throughput screening.[\[1\]](#)[\[11\]](#)

- Electrochemical Studies: The electrochemical behavior of **ethyl benzylidenecyanoacetate** has been investigated using techniques like cyclic voltammetry, providing insights into its electronic properties which can be relevant for designing new materials or sensors.[1]

The compound's reactivity and the biological potential of its derivatives make it a valuable tool for developing new therapeutic agents.[1][12]

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